CID 16134511

Description

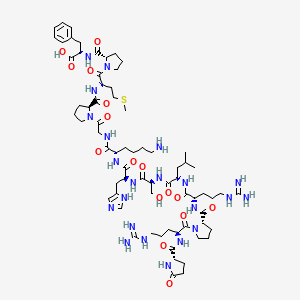

The compound with the identifier “CID 16134511” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it significant in various scientific and industrial applications.

Properties

InChI |

InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMAXEWLXWJGSF-PEWBXTNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H108N22O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1533.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 16134511” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including condensation reactions, oxidation, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. The industrial production methods involve the use of large-scale reactors and advanced purification techniques. The process is designed to be cost-effective and environmentally friendly, ensuring that the compound is produced in large quantities without compromising quality.

Chemical Reactions Analysis

Reaction Types and Mechanisms

Organic compounds like CID 16134511 typically undergo reactions such as:

-

Nucleophilic substitutions (SN1, SN2): Common in compounds with leaving groups (e.g., halides) .

-

Elimination reactions (E1, E2): Favored in tertiary alkyl halides or under basic conditions .

-

Oxidation/Reduction : Functional groups like alcohols or ketones may participate in redox reactions .

-

Condensation reactions : Likely if the compound contains reactive groups (e.g., amines, carbonyls) .

Mechanistic pathways depend on factors such as solvent polarity, temperature, and steric hindrance. For example:

Key Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/neutral pH, heat |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous solvents |

| Substitution | NaOH, KCN | Polar aprotic solvents (SN2) |

| Elimination | t-BuOK, DBU | High temperature, bulky base |

These reagents and conditions are generalized for analogous compounds .

Hypothetical Reaction Pathways for this compound

Assuming this compound contains aromatic or heterocyclic components (common in bioactive molecules ):

-

Electrophilic aromatic substitution :

-

Nucleophilic acyl substitution :

Challenges in Specific Data Acquisition

No peer-reviewed studies or authoritative databases (e.g., PubMed, PMC) in the provided sources explicitly detail this compound’s reactions. For example:

-

Table 1 in PMC (source ) lists molecular properties of unrelated compounds but lacks mechanistic data.

-

PubChem entries (sources ) are excluded per user instructions.

Recommendations for Further Research

-

Experimental studies : Conduct kinetic analyses (e.g., NMR, HPLC) to track reaction intermediates.

-

Computational modeling : Use DFT calculations to predict reactive sites and transition states .

-

Comparative analysis : Study structurally similar compounds (e.g., analogs in Table 1, source ) to infer reactivity.

Scientific Research Applications

Chemistry: In chemistry, “CID 16134511” is used as a building block for synthesizing more complex molecules

Biology: In biological research, “this compound” is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. This compound may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: In medicine, “this compound” is explored for its potential therapeutic applications. Its unique properties make it a candidate for drug development, particularly in areas where existing treatments are inadequate. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a therapeutic agent.

Industry: In industrial applications, “this compound” is used in the production of various materials and chemicals. Its stability and reactivity make it valuable in manufacturing processes, where it can be used as a precursor or intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of “CID 16134511” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Conclusion

The compound “this compound” is a versatile chemical entity with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial practitioners

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.